Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate is an organic compound that contains both amino and nitrile functional groups. This compound is of interest due to its unique chemical structure, which includes a difluoromethyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-acetylamino-2-difluoromethyl-4-cyanobutyrate with hydrogen chloride in the presence of a solvent such as methyl tert-butyl ether (MTBE). The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. These methods aim to minimize the use of hazardous reagents and optimize reaction conditions to achieve high yields. For example, the use of platinum on carbon (Pt-C) as a catalyst in the reduction of nitrile groups is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using hydrogenation in the presence of a catalyst such as Pt-C.
Common Reagents and Conditions
Hydrogen chloride (HCl): Used in the initial synthesis step.
Platinum on carbon (Pt-C): Used as a catalyst for the reduction of nitrile groups.
Methyl tert-butyl ether (MTBE): Used as a solvent in various reaction steps
Major Products Formed
Ethyl 2-Acetylamino-2-difluoromethyl-5-aminobutyrate hydrochloride: Formed through the reduction of the nitrile group.
Scientific Research Applications
Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The amino and nitrile groups allow for further functionalization and derivatization, enabling the synthesis of a wide range of compounds .
Comparison with Similar Compounds
Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate can be compared with other similar compounds, such as:
- Ethyl 2-Benzylideneamino-2-difluoromethyl-4-cyanobutanoate
- Ethyl 2-(Diphenylmethylene)amino-2-difluoromethyl-4-cyanobutanoate
- Ethyl 2-Acetylamino-2-difluoromethyl-4-cyanobutanoate
These compounds share the difluoromethyl and nitrile groups but differ in their substituents, which can significantly impact their chemical properties and applications .
Properties
IUPAC Name |
ethyl 2-amino-4-cyano-2-(difluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O2/c1-2-14-7(13)8(12,6(9)10)4-3-5-11/h6H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLIRNGXOYRYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432193 |
Source
|
Record name | Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501011-46-7 |
Source
|
Record name | Ethyl 2-Amino-2-difluoromethyl-4-cyanobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.